![molecular formula C26H19ClFN3O3 B3124618 [5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol CAS No. 320337-48-2](/img/structure/B3124618.png)

[5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol

Descripción general

Descripción

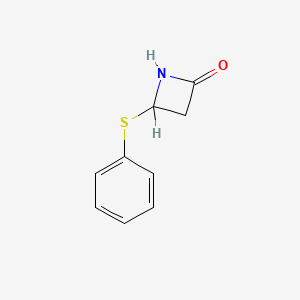

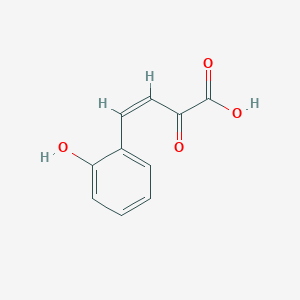

The compound “[5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol” is an organic compound. It is often used as a reagent in pharmaceutical research and has potential for use in cancer treatment .

Synthesis Analysis

The synthesis of this compound involves multiple steps of chemical reactions and structural modifications . The exact process is not detailed in the available resources.Molecular Structure Analysis

The molecular formula of this compound is C26H17ClFN3O3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 473.88 g/mol . It has a predicted density of 1.407±0.06 g/cm3 . The melting point is approximately 227.0 to 231.0 °C , and the predicted boiling point is 650.3±55.0 °C . The compound is slightly soluble in DMSO and very slightly soluble in methanol .Aplicaciones Científicas De Investigación

Anticancer Drug Development

Tosylate Salts of Lapatinib : Research on tosylate salts of the anticancer drug lapatinib, which contains the specified chemical structure, provides insights into its solid-state chemistry. These salts demonstrate the importance of nonbonded interactions in drug product properties, potentially aiding in the development of more effective cancer treatments (Ravikumar et al., 2013).

PVHD303 : A compound related to the specified structure, named PVHD303, showed potent antiproliferative activity against cancer cells. It disrupts microtubule formation and inhibits tumor growth, indicating its potential as an anticancer agent (Suzuki et al., 2020).

Molecular Structure and Interactions

Crystalline Forms of Lapatinib : Studies on the crystallization of lapatinib reveal different solid forms, contributing to our understanding of drug polymorphism. These findings have implications for drug manufacturing and formulation (Angira et al., 2018).

Novel Quinazoline Compounds : Synthesis and evaluation of novel quinazoline derivatives, related to the compound of interest, have demonstrated significant antitumor activities. This research supports the ongoing development of new therapies targeting specific cancer types (Chandregowda et al., 2009).

Safety and Hazards

This compound is an organic compound and may have some toxicity . It should be handled with care, using personal protective measures such as protective eyewear and gloves . It should be stored in a dark, dry, well-ventilated place, away from flammable materials and oxidizers . Avoid contact with skin, eyes, and respiratory tract. If accidental contact or ingestion occurs, seek immediate medical assistance and provide information about the compound .

Mecanismo De Acción

Target of Action

The primary targets of CHEMBL3542268 are the epidermal growth factor receptor (HER1/EGFR/ERBB1) and human epidermal growth factor receptor type 2 (HER2/ERBB2) . These receptors play a crucial role in cell proliferation and survival, particularly in the context of cancer .

Mode of Action

CHEMBL3542268 is a 4-anilinoquinazoline kinase inhibitor . It interacts with its targets by reversibly binding to the intracellular tyrosine kinase domains of both EGFR and HER2 . This binding prevents receptor autophosphorylation upon ligand binding, thereby blocking the activation of downstream second messengers such as Erk1/2 and Akt . This ultimately regulates cellular proliferation and survival in ERBB1- and ERBB2-expressing tumors .

Biochemical Pathways

The inhibition of EGFR and HER2 by CHEMBL3542268 affects several biochemical pathways. The most notable of these is the PI3K/Akt signaling pathway , which is involved in cell survival and proliferation . By inhibiting the activation of Akt, the compound can induce apoptosis in cancer cells .

Pharmacokinetics

Similar compounds like lapatinib are known to have variable bioavailability and are metabolized primarily in the liver, mostly through cyp3a-mediated processes . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The result of CHEMBL3542268’s action is the inhibition of cell proliferation and induction of apoptosis in cells overexpressing EGFR and HER2 . This can lead to the reduction of tumor size and potentially prevent the spread of cancer .

Propiedades

IUPAC Name |

[5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19ClFN3O3/c27-22-12-19(5-8-25(22)33-14-16-2-1-3-18(28)10-16)31-26-21-11-17(4-7-23(21)29-15-30-26)24-9-6-20(13-32)34-24/h1-12,15,32H,13-14H2,(H,29,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZZYAKRBYRQTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine](/img/structure/B3124535.png)

![1-[(4-methoxybenzyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol](/img/structure/B3124543.png)

![3-methyl-1-{4-[4-(3-methyl-1H-imidazol-3-ium-1-yl)benzoyl]phenyl}-1H-imidazol-3-ium diiodide](/img/structure/B3124549.png)

![1-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-3-methylthiourea](/img/structure/B3124560.png)

![5-methyl-3-[1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B3124561.png)

![2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B3124566.png)

![7-(4-Fluorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3124625.png)